2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide
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Overview
Description
2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzylthio group, a methoxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylthiol.
Acylation Reaction: Benzylthiol is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(benzylthio)acetamide.
Introduction of the Methoxy Group: The methoxy group is introduced by reacting 2-(benzylthio)acetamide with methoxyethylamine under appropriate conditions.
Formation of the Final Product:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group or to modify the thiophene ring.
Substitution: The methoxy group and the thiophene ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzylated products and modified thiophene derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-(2-methoxyethyl)acetamide: Lacks the thiophene ring and has different chemical properties.
2-(benzylthio)-N-(2-methoxy-2-phenylethyl)acetamide: Contains a phenyl group instead of the thiophene ring.
2-(benzylthio)-N-(2-methoxy-2-(4-methylphenyl)ethyl)acetamide: Contains a methyl-substituted phenyl group instead of the thiophene ring.
Uniqueness
2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-13-8-9-16(22-13)15(20-2)10-18-17(19)12-21-11-14-6-4-3-5-7-14/h3-9,15H,10-12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWICCLSOWBMLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CSCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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